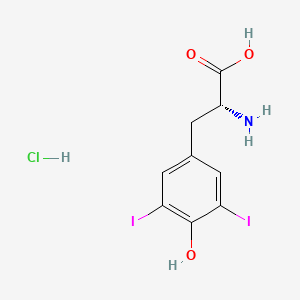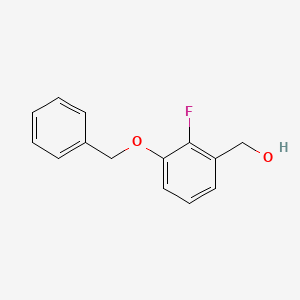
N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-Methyl-L-threonine hydrochloride, also known as (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid hydrochloride, is a derivative of the amino acid threonine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the amino group, resulting in a unique structure that imparts distinct chemical and biological properties.
作用機序
Target of Action
N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) is a derivative of the amino acid threonine
Mode of Action
The exact mode of action of Me-L-Thr-OHIt’s known that n-methyl amino acids play an important role in investigations on prevention or therapy of alzheimer’s disease . They inhibit β-amyloid (40) fibrillogenesis and disassembly of β-amyloid (40) fibrils .
Biochemical Pathways
The specific biochemical pathways affected by Me-L-Thr-OHThreonine aldolases, which catalyze the formation or cleavage of carbon–carbon bonds, have been associated with the synthesis of β-hydroxy-α-amino acids . This suggests that Me-L-Thr-OH.HCl could potentially influence these pathways.
Result of Action
The molecular and cellular effects of Me-L-Thr-OHGiven its potential role in the prevention or therapy of alzheimer’s disease , it may have neuroprotective effects.
生化学分析
Biochemical Properties
N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) interacts with various enzymes, proteins, and other biomolecules. It is involved in the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks
Cellular Effects
The effects of N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) on cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Methyl-L-threonine hydrochloride typically involves the methylation of L-threonine. One common method is the reductive amination of L-threonine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution under mild conditions to yield N-alpha-Methyl-L-threonine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of N-alpha-Methyl-L-threonine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified through crystallization or chromatography to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
N-alpha-Methyl-L-threonine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-alpha-Methyl-L-threonine ketone or aldehyde derivatives.
Reduction: Formation of N-alpha-Methyl-L-threonine alcohol derivatives.
Substitution: Formation of N-substituted derivatives of N-alpha-Methyl-L-threonine.
科学的研究の応用
N-alpha-Methyl-L-threonine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
類似化合物との比較
Similar Compounds
N-Methyl-L-alanine: Another N-methylated amino acid with similar properties but differing in the side chain structure.
N-Methyl-L-serine: Similar in structure but with a hydroxyl group on the side chain instead of a methyl group.
N-Methyl-L-ornithine: Contains an additional amino group in the side chain, leading to different chemical reactivity.
Uniqueness
N-alpha-Methyl-L-threonine hydrochloride is unique due to the presence of both a hydroxyl and a methylamino group on the same carbon atom, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for studying protein interactions and designing novel therapeutics .
特性
IUPAC Name |
(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKHRQZXUDAOKR-HJXLNUONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B6330276.png)


![2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride](/img/structure/B6330304.png)




